molecular formula C21H21N7O2S B2590936 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705460-75-8

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2590936
M. Wt: 435.51
InChI Key: RUJLLTXHDLJDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N7O2S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

For a compound as specific as the one you've described, research applications could potentially include:

  • Molecular Interaction Studies : Investigating how similar compounds interact with specific receptors or proteins. For example, studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interaction with CB1 cannabinoid receptors, helping to understand the steric and electrostatic requirements for receptor binding (Shim et al., 2002).

  • Pharmacophore Development : Developing unified pharmacophore models to facilitate the design of new drugs with desired biological activities. These models are crucial in rational drug design, aiding in the identification of critical features necessary for activity (Shim et al., 2002).

  • Antimicrobial and Antifungal Activity Screening : Synthesizing derivatives of complex organic compounds and screening them for potential antimicrobial and antifungal activities. Compounds with heterocyclic cores and various substitutions have been investigated for their efficacy against a range of pathogens, contributing to the development of new therapeutic agents (Manjoor. Syed et al., 2013).

  • /silico-approach-towards-prediction-druglikeness-vitro-pandya/3e4bd5349fdf5199bf6fd3d7e899e0a0/?utm_source=chatgpt).
  • Anticancer and Antimicrobial Agent Development : Designing and synthesizing new compounds with potential anticancer and antimicrobial activities. Studies involving molecular docking and in vitro screening against cancer cell lines and microbial strains offer insights into the therapeutic potential of these molecules, paving the way for the development of novel treatments (Katariya et al., 2021).

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c1-14-18(31-21(24-14)27-8-2-3-9-27)20(29)28-10-4-5-15(13-28)11-17-25-19(26-30-17)16-12-22-6-7-23-16/h2-3,6-9,12,15H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLLTXHDLJDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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